1-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
Description
1-{[1-(Naphthalene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is a heterocyclic compound featuring three key structural motifs:
- Azetidine ring: A strained four-membered nitrogen-containing ring, known to influence conformational stability and pharmacological activity .
- 1,2,3-Triazole moiety: A pharmacophoric group widely utilized in drug discovery due to its metabolic stability and hydrogen-bonding capabilities .
Potential applications include enzyme inhibition (e.g., carbonic anhydrase-II) or corrosion inhibition, though its bulky naphthalene group may favor pharmaceutical over industrial uses .
Properties
IUPAC Name |
naphthalen-1-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(16-7-3-5-14-4-1-2-6-15(14)16)20-10-13(11-20)12-21-9-8-18-19-21/h1-9,13H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTITUUKWROWEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)CN4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method is favored for its high efficiency and regioselectivity .
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Synthetic Route
Step 1: Synthesis of the azide precursor by reacting naphthalene-1-carbonyl chloride with sodium azide.
Step 2: Preparation of the alkyne precursor by reacting azetidine with propargyl bromide.
Step 3: The azide and alkyne precursors undergo CuAAC to form the triazole ring.
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Reaction Conditions
- The CuAAC reaction is typically carried out in the presence of a copper(I) catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate.
- The reaction is performed in a solvent like dimethyl sulfoxide (DMSO) or water at room temperature.
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Industrial Production
Chemical Reactions Analysis
1-{[1-(Naphthalene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole undergoes various chemical reactions, including:
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Oxidation
- The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
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Reduction
- Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
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Substitution
- The triazole ring can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted triazoles.
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Common Reagents and Conditions
- Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and halogenated compounds (e.g., bromoalkanes).
- Reactions are usually carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Scientific Research Applications
Pharmacological Applications
The pharmacological significance of 1-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole primarily stems from the properties of the triazole moiety, which has been linked to various therapeutic effects:
- Antimicrobial Activity : Compounds containing triazole rings have shown promise as antimicrobial agents. Research indicates that modifications to the triazole structure can enhance efficacy against bacterial strains and fungi .
- Anticancer Properties : Triazoles have been extensively studied for their anticancer potential. The incorporation of naphthalene and azetidine groups may contribute to the selective targeting of cancer cells. Recent studies highlight the role of triazole-containing compounds in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Some derivatives of triazoles demonstrate anti-inflammatory properties. This is particularly relevant in conditions where inflammation contributes to disease progression, such as arthritis and other chronic inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of azetidine derivatives with appropriate azides under controlled conditions. The "click chemistry" approach often employed in synthesizing triazoles facilitates the formation of this compound with high efficiency and specificity.
Synthesis Methodology
A common method for synthesizing this compound includes:
- Formation of Azide : Reacting an appropriate azetidine derivative with sodium azide.
- Cycloaddition Reaction : Performing a cycloaddition reaction under heating conditions to yield the triazole ring.
- Purification : Isolating the desired product through recrystallization or chromatography.
Case Studies
Several studies have investigated the applications of triazole derivatives similar to this compound:
Mechanism of Action
The mechanism of action of 1-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:
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Molecular Targets
- The compound targets enzymes such as kinases and proteases, inhibiting their activity and disrupting cellular processes.
- It can also bind to nucleic acids, affecting gene expression and replication .
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Pathways Involved
- In cancer cells, the compound inhibits signaling pathways such as the PI3K/Akt/mTOR pathway, leading to apoptosis and reduced cell proliferation.
- In microbial cells, it disrupts cell wall synthesis and protein function, resulting in cell death .
Comparison with Similar Compounds
Azetidine-Containing Triazoles
Key Observations :
Triazoles with Aromatic Substituents
Key Observations :
Triazoles with Heterocyclic Linkers
Key Observations :
Physicochemical Properties
- Lipophilicity : The naphthalene group significantly increases logP compared to phenyl or benzyl analogs, which may necessitate formulation adjustments for pharmaceutical use .
- Solubility: Limited data exist, but HCl salts (as in ) could improve aqueous solubility for azetidine-containing triazoles .
Biological Activity
1-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties. The structural formula is represented as , with a molecular weight of 292.33 g/mol .
Synthesis
The synthesis of this compound typically involves a copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition reaction. This method allows for the formation of the triazole ring by reacting azetidine derivatives with various azides .
Antimalarial Activity
Recent studies have highlighted the antiplasmodial activity of triazole derivatives. In vitro evaluations against chloroquine-sensitive strains of Plasmodium falciparum have shown promising results. For example, compounds derived from similar triazole structures exhibited IC50 values ranging from 0.8 to 17.9 μM against P. falciparum .
The specific compound in focus has not been extensively studied in isolation; however, its structural analogs suggest a potential for significant antimalarial effects. The introduction of different substituents on the triazole ring can modulate activity, indicating that further research could optimize its efficacy.
Antitumor Activity
In addition to antimalarial properties, compounds containing the triazole moiety have been investigated for their anticancer potential. Studies on related triazoles have demonstrated activity against various cancer cell lines, including SKBr-3 (human breast cancer) and MCF-7 (human breast adenocarcinoma). The IC50 values for these activities were reported to be as low as 5.5 μM for certain derivatives .
The biological activity of this compound is likely mediated through interactions with specific molecular targets within the cells. Triazoles are known to inhibit enzymes and disrupt metabolic pathways critical for the survival and proliferation of pathogens and cancer cells .
Case Studies
A notable case study involved a series of triazole derivatives synthesized and tested for their biological activities. Among these, compounds that maintained an electron-rich aromatic system showed enhanced antiplasmodial effects compared to their electron-deficient counterparts . This suggests that the electronic properties of substituents on the triazole ring significantly influence biological activity.
Comparative Analysis
Q & A
Q. What synthetic methodologies are recommended for the preparation of 1-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole?
The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" approach. Key steps include:
- Functionalizing the azetidine ring with a naphthalene-1-carbonyl group prior to cycloaddition.
- Using terminal alkynes and azides under mild conditions (room temperature, aqueous/organic solvent mixtures) to ensure regioselective 1,4-substitution .
- Optimizing reaction yield by controlling stoichiometry and catalyst loading (e.g., 5 mol% CuSO₄·5H₂O with sodium ascorbate as a reducing agent) .
- Purification via column chromatography or recrystallization to isolate the triazole product from unreacted starting materials or by-products .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
A combination of spectroscopic and crystallographic techniques is essential:
- 1H/13C NMR : Assign peaks for the triazole proton (δ ~7.5–8.5 ppm) and azetidine methylene groups (δ ~3.0–4.0 ppm) to confirm connectivity .
- FT-IR : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and triazole ring vibrations (C-N at ~1450 cm⁻¹) .
- X-ray crystallography : Use SHELXL for refinement to resolve stereochemical ambiguities, particularly for the azetidine and naphthalene moieties . WinGX/ORTEP can visualize anisotropic displacement parameters and molecular packing .
Q. What are common challenges in purifying 1,2,3-triazole derivatives, and how can they be addressed?
By-product formation (e.g., regioisomeric triazoles or unreacted azides) is a major issue. Mitigation strategies include:
- Optimizing reaction time and temperature to minimize side reactions.
- Using preparative HPLC or gradient elution in column chromatography for high-resolution separation .
- Employing chelating agents (e.g., EDTA) to remove residual copper catalysts post-synthesis .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic substitution reactions?
Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example:
- The naphthalene carbonyl group may act as an electron-withdrawing group, directing electrophilic attacks to the triazole ring.
- Molecular docking studies (using software like AutoDock) can simulate interactions with biological targets, such as enzymes or receptors, to guide functionalization strategies .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in pharmacological studies?
SAR can be explored through systematic derivatization:
- Modify the azetidine substituent (e.g., introducing fluorinated or alkyl groups) to assess impacts on bioavailability .
- Replace the naphthalene moiety with other aromatic systems (e.g., biphenyl or heterocycles) to evaluate binding affinity changes .
- Use in vitro assays (e.g., enzyme inhibition or cell viability tests) paired with QSAR models to correlate structural features with activity .
Q. How can crystallographic data resolve contradictions in reported spectral assignments?
Discrepancies in NMR or IR interpretations often arise from dynamic effects or solvent interactions. To address this:
- Refine high-resolution X-ray data with SHELXL to establish unambiguous bond lengths/angles, which can validate or correct spectroscopic assignments .
- Compare experimental vs. calculated (e.g., B3LYP/6-31G*) NMR chemical shifts using software like Gaussian .
Q. What mechanistic insights exist for the degradation or metabolic pathways of this compound?
- Oxidative metabolism : Cytochrome P450 enzymes may hydroxylate the naphthalene ring or oxidize the azetidine methyl group. LC-MS/MS can identify metabolites .
- Hydrolytic stability : Test pH-dependent degradation by incubating the compound in buffered solutions (pH 1–10) and monitoring triazole ring integrity via HPLC .
Methodological Notes
- Synthesis : Prioritize CuAAC for regioselectivity, but consider Ru-catalyzed methods if 1,5-disubstituted triazoles are needed .
- Crystallography : For twinned crystals, use SHELXL’s TWIN/BASF commands during refinement .
- Safety : Handle azides with caution (explosive risk); use low concentrations and inert atmospheres during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
